molecular formula C21H19F3N4O6S B12426683 Trovafloxacin-d4 Mesylate

Trovafloxacin-d4 Mesylate

Cat. No.: B12426683
M. Wt: 516.5 g/mol
InChI Key: DYNZICQDCVYXFW-KMPLGVCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trovafloxacin-d4 Mesylate is a deuterated form of Trovafloxacin Mesylate, a broad-spectrum antibiotic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Trovafloxacin. The compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trovafloxacin-d4 Mesylate involves multiple steps, starting with the preparation of the core quinolone structure. The key reaction in building the ring consists of 1,3-Dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine. Pyrolysis results in the formation of the cyclopropylpyrrolidine ring. The ester is then saponified to the corresponding carboxylic acid, which undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate. The reactive function adds t-BuOH from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative. Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine. This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

Trovafloxacin-d4 Mesylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Trovafloxacin-d4 Mesylate is widely used in scientific research for various applications:

Mechanism of Action

Trovafloxacin-d4 Mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are essential processes for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cells from proliferating, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

    Moxifloxacin: A fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.

Uniqueness

Trovafloxacin-d4 Mesylate is unique due to its deuterated form, which allows for more precise pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a stable isotope that can be tracked more easily in biological systems .

Properties

Molecular Formula

C21H19F3N4O6S

Molecular Weight

516.5 g/mol

IUPAC Name

7-[(1R,5S)-6-amino-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;/i5D2,6D2;

InChI Key

DYNZICQDCVYXFW-KMPLGVCYSA-N

Isomeric SMILES

[2H]C1([C@@H]2[C@@H](C2N)C(N1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)([2H])[2H])[2H].CS(=O)(=O)O

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Origin of Product

United States

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